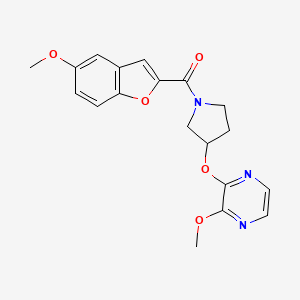
(5-Methoxybenzofuran-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Methoxybenzofuran-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H19N3O5 and its molecular weight is 369.377. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis typically involves multiple steps, starting with the formation of the benzofuran scaffold, followed by the introduction of the methoxy group. The methoxypyrazine and pyrrolidine moieties are then added using suitable coupling reagents and catalysts.
Step 1: : Formation of benzofuran core through cyclization reactions.
Step 2: : Methoxylation to introduce the 5-methoxy group.
Step 3: : Synthesis of the 3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine intermediate.
Step 4: : Coupling of the intermediate with benzofuran-2-ylmethanone under catalytic conditions.
Industrial Production Methods: Industrial synthesis would follow similar steps but may use optimized reagents and catalysts for large-scale production, including continuous flow reactors for better yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidative cleavage or transformation of the methoxy groups.
Reduction: : Reductive amination can modify the pyrrolidine ring.
Substitution: : Electrophilic and nucleophilic substitutions, especially on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: : Potassium permanganate, chromium trioxide.
Reduction: : Hydrogen gas with palladium on carbon.
Substitution: : Halogenation using N-bromosuccinimide, nitration with nitric acid.
Major Products Formed: Depending on the reactions, possible products include demethylated derivatives, halogenated analogs, and reduced forms of the original compound.
Scientific Research Applications: This compound holds promise in various fields:
Chemistry: Used as a synthetic intermediate for more complex molecules.
Biology: Potential inhibitor or activator of specific enzymes due to its structural similarity to natural substrates.
Medicine: Investigated for pharmacological properties like anti-inflammatory, analgesic, or anticancer effects.
Industry: Could be utilized in the development of new materials or agrochemicals.
Mechanism of Action: The compound exerts its effects through interaction with molecular targets such as enzymes or receptors. Its methoxy groups and heterocyclic rings enable it to bind selectively, influencing pathways related to signal transduction, metabolism, or genetic regulation.
Comparison with Similar Compounds: Compared to its analogs like other methoxybenzofurans or pyrazine-pyrrolidine derivatives, this compound offers unique advantages:
Enhanced stability due to methoxy substitution.
Greater binding affinity because of the specific arrangement of functional groups.
Diverse reactivity allowing for a wide range of chemical modifications.
Similar compounds include:
Benzofuran derivatives with various substitutions.
Pyrazine-pyrrolidine complexes with different alkyl or aryl groups.
Conclusion: (5-Methoxybenzofuran-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is a compound of significant interest due to its complex structure and potential applications across multiple fields of science. Its synthesis, reactivity, and versatility make it a valuable subject for ongoing and future research.
Properties
IUPAC Name |
(5-methoxy-1-benzofuran-2-yl)-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5/c1-24-13-3-4-15-12(9-13)10-16(27-15)19(23)22-8-5-14(11-22)26-18-17(25-2)20-6-7-21-18/h3-4,6-7,9-10,14H,5,8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKHRASMJOJFPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2)C(=O)N3CCC(C3)OC4=NC=CN=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
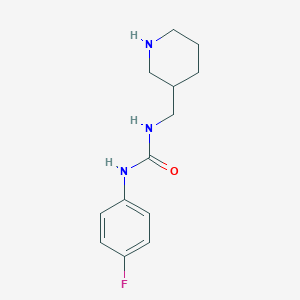
![1-(4-chlorophenyl)-2-[(5-ethylthiophen-2-yl)sulfonyl]-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B2543342.png)
![N'-(3-fluoro-4-methylphenyl)-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide](/img/structure/B2543343.png)
![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2543344.png)
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide](/img/structure/B2543348.png)
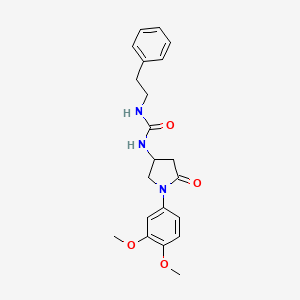
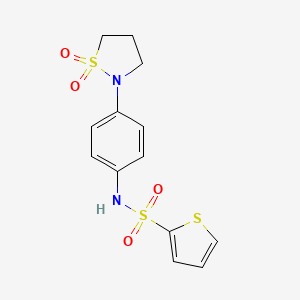
![N-(3-fluoro-4-methylphenyl)-2-({2-methyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2543354.png)
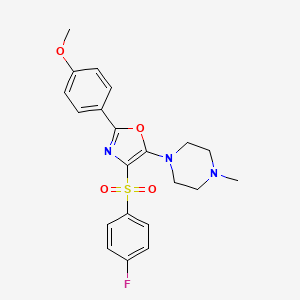
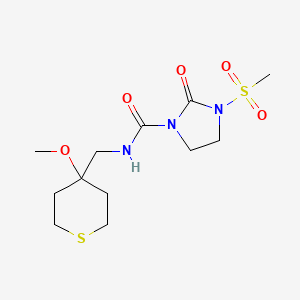
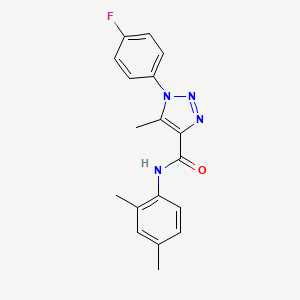
![7-Bromopyrazolo[1,5-a]pyridin-2-amine](/img/structure/B2543359.png)
![3-[4-(Oxiran-2-ylmethoxy)phenyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B2543360.png)
![4-ethylsulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2543362.png)
